molecular formula C9H10FNO3 B1374613 1-Fluoro-3-isopropoxy-2-nitrobenzene CAS No. 1233951-63-7

1-Fluoro-3-isopropoxy-2-nitrobenzene

Cat. No.: B1374613
CAS No.: 1233951-63-7
M. Wt: 199.18 g/mol
InChI Key: SQFMAXPRBZQIIL-UHFFFAOYSA-N
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Description

Contextualization of Nitroaromatic Compounds in Synthetic Design

Nitroaromatic compounds, characterized by the presence of at least one nitro group (NO₂) attached to an aromatic ring, are pivotal in synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. jsynthchem.comnih.gov This property is extensively exploited in the introduction of a wide array of functional groups. Furthermore, the nitro group itself can be readily transformed into other functionalities, most notably an amino group (NH₂), which serves as a key building block for countless derivatives. jsynthchem.com This versatility has cemented the role of nitroaromatics as essential intermediates in the production of dyes, polymers, pesticides, and explosives. nih.govresearchgate.net

The reactivity and utility of nitroaromatic compounds are further tunable by the presence of other substituents on the aromatic ring. These additional functional groups can modulate the electronic properties and steric environment of the molecule, thereby directing the course of chemical reactions and enabling the synthesis of highly specific target molecules. This multi-faceted nature of nitroaromatic compounds underscores their importance in the strategic design of synthetic pathways.

Significance of Halogen and Alkoxy Substituents in Aromatic Systems

The introduction of halogen and alkoxy substituents onto an aromatic ring profoundly impacts its chemical behavior, offering chemists a powerful tool to fine-tune reactivity and regioselectivity.

Halogen Substituents: Halogens, such as fluorine, chlorine, and bromine, are electronegative atoms that exert a significant inductive electron-withdrawing effect on the aromatic ring. msu.edustackexchange.com This deactivates the ring towards electrophilic aromatic substitution. msu.edumasterorganicchemistry.com However, halogens also possess lone pairs of electrons that can participate in resonance, donating electron density to the ring. masterorganicchemistry.comlibretexts.org This resonance effect, although weaker than the inductive effect for chlorine, bromine, and iodine, is particularly noteworthy for fluorine due to the effective overlap between the 2p orbitals of fluorine and carbon. While halogens are generally deactivating, their resonance donation directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This dual electronic influence makes halogens valuable for controlling the regioselectivity of aromatic substitutions.

Alkoxy Substituents: Alkoxy groups (-OR), such as the isopropoxy group, are strong activating groups in electrophilic aromatic substitution. The oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect. However, the presence of lone pairs on the oxygen atom allows for strong resonance electron donation to the aromatic ring, which outweighs the inductive effect. This net electron-donating character significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The alkoxy group is a potent ortho-, para-director, guiding incoming electrophiles to these positions.

The interplay between halogen and alkoxy substituents in a single aromatic system creates a complex electronic environment that can be harnessed for precise synthetic control.

Structural Analysis of 1-Fluoro-3-isopropoxy-2-nitrobenzene and its Research Relevance

This compound is a fascinating molecule that embodies the principles of substituent effects in aromatic chemistry. Its structure features a benzene (B151609) ring substituted with a fluorine atom at the 1-position, a nitro group at the 2-position, and an isopropoxy group at the 3-position. evitachem.com

The arrangement of these three distinct functional groups gives rise to a unique reactivity profile. The powerful electron-withdrawing nitro group, positioned ortho to both the fluorine and isopropoxy groups, strongly activates the aromatic ring for nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in such reactions, is susceptible to displacement by a variety of nucleophiles. The isopropoxy group, an electron-donating group, further modulates the electronic landscape of the ring.

This specific substitution pattern makes this compound a valuable intermediate in synthetic organic chemistry. It serves as a precursor for the synthesis of more complex molecules through reactions that target the nitro group, the fluorine atom, or the aromatic ring itself. Its utility is being explored in the development of novel compounds with potential applications in medicinal chemistry and materials science. evitachem.com The strategic combination of a halogen, an alkoxy group, and a nitro group within a single molecule provides a versatile platform for the construction of diverse and intricate molecular architectures.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance Likely a yellowish liquid or solid
Solubility Moderately soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-nitro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFMAXPRBZQIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267967
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
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Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-63-7
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 1 Fluoro 3 Isopropoxy 2 Nitrobenzene

Retrosynthetic Disconnection Strategies for Substituted Benzenes

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of complex molecules. wikipedia.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." wikipedia.orgamazonaws.com For polysubstituted benzenes, the order of these disconnections is crucial and is guided by the directing effects of the substituents already present on the ring. ias.ac.inlibretexts.org

In planning the synthesis of 1-fluoro-3-isopropoxy-2-nitrobenzene, several retrosynthetic routes can be envisioned. The key is to consider the directing effects of the fluoro, isopropoxy, and nitro groups. Both the isopropoxy and fluoro groups are ortho-, para-directing, while the nitro group is a meta-director. csbsju.edunumberanalytics.com This information guides the sequence of reactions to achieve the desired 1,2,3-substitution pattern.

A logical retrosynthetic approach would involve disconnecting the bond corresponding to the last introduced substituent. Given the directing effects, a plausible strategy would be the fluorination of a pre-existing nitro-isopropoxy benzene (B151609) derivative. Alternatively, nitration of a fluoro-isopropoxy benzene could be considered. The choice between these pathways depends on the feasibility and selectivity of each reaction step.

Strategy Description Key Consideration
Disconnection of C-F bond The final step is the introduction of the fluorine atom.The directing effects of the existing isopropoxy and nitro groups must favor the desired position for fluorination.
Disconnection of C-NO2 bond The final step is the introduction of the nitro group.The directing effects of the existing fluoro and isopropoxy groups must favor the desired position for nitration.
Disconnection of C-O bond The final step is the introduction of the isopropoxy group.This is generally less common for this type of substitution pattern but could be achieved via nucleophilic aromatic substitution.

Installation of the Nitro Group on Aromatic Rings

The introduction of a nitro group (–NO2) onto an aromatic ring is a fundamental transformation in organic synthesis. numberanalytics.com Aromatic nitro compounds are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. numberanalytics.comnumberanalytics.com

Electrophilic Nitration of Precursor Molecules

The most common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. masterorganicchemistry.com This typically involves the reaction of the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comyoutube.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.com

The regioselectivity of electrophilic nitration is dictated by the directing effects of the substituents already present on the aromatic ring. For a precursor molecule like 1-fluoro-3-isopropoxybenzene, both the fluoro and isopropoxy groups are ortho-, para-directing. Therefore, nitration would be expected to occur at positions ortho or para to these groups. The steric hindrance of the isopropoxy group might influence the ratio of ortho to para products. sciepub.com

Table of Common Nitrating Agents for Electrophilic Aromatic Nitration

Nitrating Agent Conditions Comments
HNO₃ / H₂SO₄ 0-100 °C The most common and traditional method. numberanalytics.com
Nitronium tetrafluoroborate (B81430) (NO₂BF₄) Organic solvent A powerful nitrating agent, can be used under milder conditions. numberanalytics.com

Alternative Methods for Nitro Group Introduction

While electrophilic nitration is widely used, alternative methods for introducing a nitro group exist. These can be particularly useful when the substrate is sensitive to the strongly acidic conditions of mixed acid nitration.

One such method is the Sandmeyer reaction , which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) nitrite (B80452) salt. libretexts.org This allows for the introduction of a nitro group at a specific position, controlled by the initial position of the amino group.

Another approach involves the oxidation of primary amines . libretexts.org A primary aromatic amine can be oxidized to a nitro compound using various oxidizing agents. This method provides an alternative route to nitroaromatics, especially when direct nitration is problematic.

Introduction of the Fluoro Substituent

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. scripps.edursc.org As such, the development of efficient fluorination methods is an active area of research.

Halogen Exchange Fluorination Techniques

Halogen exchange, often referred to as the Halex reaction , is a common method for introducing fluorine into an aromatic ring. nih.gov This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a leaving group, typically a chloride or bromide, by a fluoride (B91410) ion. google.com The reaction is facilitated by the presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group. numberanalytics.comchemistrylearner.com

For the synthesis of this compound, a potential precursor would be 1-chloro-3-isopropoxy-2-nitrobenzene. The strong electron-withdrawing effect of the nitro group would activate the chlorine atom for nucleophilic displacement by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). google.com The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. google.com

The Balz-Schiemann reaction is another important halogen exchange method that proceeds via a different mechanism. taylorfrancis.comwikipedia.org It involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, which is prepared from the corresponding aniline (B41778). numberanalytics.comscientificupdate.com This method is particularly useful for introducing fluorine onto aromatic rings that are not activated towards nucleophilic aromatic substitution. taylorfrancis.com

Comparison of Halogen Exchange Fluorination Methods

Method Precursor Reagents Key Features
Halex Reaction Aryl chloride or bromide KF, CsF Requires activation by electron-withdrawing groups. google.com

Direct Fluorination Methods and Challenges

Direct fluorination involves the reaction of an aromatic C-H bond with an electrophilic fluorine source. wikipedia.org While conceptually straightforward, direct fluorination of aromatic compounds can be challenging due to the high reactivity of many fluorinating agents and the potential for lack of selectivity. mdpi.com

Reagents such as elemental fluorine (F₂) are highly reactive and often lead to a mixture of products and degradation of the starting material. scripps.edu Milder and more selective electrophilic fluorinating agents have been developed, including N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org These reagents offer better control over the fluorination process. researchgate.net

However, achieving high regioselectivity in the direct fluorination of a polysubstituted benzene like 3-isopropoxy-2-nitrobenzene remains a significant challenge. The directing effects of the existing substituents would need to strongly favor the desired position to obtain a high yield of the target compound.

Formation of the Isopropoxy Ether Linkage

The introduction of the isopropoxy group is a critical step in the synthesis of this compound. This is generally achieved by forming an ether bond with a suitably substituted phenolic precursor. Two common methods for this transformation are nucleophilic alkylation and variations of the Mitsunobu reaction.

Nucleophilic Alkylation of Phenolic Intermediates

Nucleophilic alkylation, a cornerstone of ether synthesis, is a viable method for forming the isopropoxy ether linkage. This approach typically involves the reaction of a phenolic intermediate, such as 3-fluoro-2-nitrophenol (B1304201), with an isopropylating agent. The reaction proceeds via a nucleophilic substitution mechanism, often following the principles of the Williamson ether synthesis.

The Williamson ether synthesis involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the phenolic precursor would be 3-fluoro-2-nitrophenol. This phenol is treated with a suitable base to generate the corresponding phenoxide. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH).

Once the phenoxide is formed, it is reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. The reaction conditions, including solvent and temperature, are optimized to favor the SN2 pathway and maximize the yield of the desired ether. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction.

Table 1: Reagents and Conditions for Nucleophilic Alkylation

Phenolic PrecursorIsopropylating AgentBaseSolventTypical Temperature (°C)
3-Fluoro-2-nitrophenol2-BromopropaneK2CO3DMF80-100
3-Fluoro-2-nitrophenol2-IodopropaneNaHTHF25-60

It is important to note that the reactivity of the aryl halide precursor is significantly influenced by the presence of electron-withdrawing groups, such as the nitro group, which activate the ring towards nucleophilic aromatic substitution.

Mitsunobu Reaction Analogs for Ether Synthesis

The Mitsunobu reaction provides an alternative and often milder method for the formation of aryl ethers from phenols and alcohols. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnih.gov This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.

In the context of synthesizing this compound, 3-fluoro-2-nitrophenol would act as the nucleophile, and isopropanol (B130326) would be the alcohol component. The reaction proceeds through a complex mechanism involving the formation of an alkoxyphosphonium salt, which is then displaced by the phenoxide. A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral isopropanol. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at or below room temperature.

Table 2: Key Reagents in the Mitsunobu Reaction for Ether Synthesis

Phenolic NucleophileAlcoholPhosphine ReagentAzodicarboxylateSolvent
3-Fluoro-2-nitrophenolIsopropanolTriphenylphosphine (PPh3)Diethyl azodicarboxylate (DEAD)THF
3-Fluoro-2-nitrophenolIsopropanolTributylphosphine (PBu3)Diisopropyl azodicarboxylate (DIAD)Dichloromethane

Sequential and Convergent Synthetic Routes

A potential sequential synthesis could start from a simple benzene derivative and introduce the functional groups one by one. For instance, one could begin with fluorobenzene, followed by nitration to introduce the nitro group, and then proceed with further substitutions to arrive at the final product. The directing effects of the existing substituents on the aromatic ring are a critical consideration in designing a successful sequential synthesis. libretexts.org

A convergent approach, on the other hand, would involve the synthesis of two or more fragments of the molecule separately, which are then combined in a later step. For the target molecule, this could involve preparing a substituted fluoronitrobenzene precursor and then coupling it with an isopropoxy-containing fragment.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions for each step to maximize the yield and purity of the product. Key parameters that are typically optimized include:

Temperature: Many reactions are sensitive to temperature, which can affect reaction rates and the formation of byproducts.

Solvent: The choice of solvent can significantly influence the solubility of reagents and the stability of intermediates.

Catalyst: In catalytic reactions, the type and loading of the catalyst are critical for achieving high efficiency.

Reagent Stoichiometry: The molar ratios of the reactants can impact the conversion of the limiting reagent and the formation of side products.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product.

For the synthesis of fluoronitroaromatic compounds, for example, studies have shown that in halogen exchange fluorination, the choice of the fluorinating agent, the phase transfer catalyst, and the solvent, as well as the reaction temperature and time, are all crucial factors in achieving high conversion and yield. researchgate.net

Stereochemical Considerations in Substituted Aryl Systems

For the specific molecule this compound, there are no chiral centers, and therefore, no stereoisomers to consider. However, in the broader context of synthesizing substituted aryl systems, stereochemistry can be a significant factor, particularly when chiral substituents are present or when the synthetic route involves stereoselective reactions.

In nucleophilic aromatic substitution (SNAr) reactions on substituted benzenes, the incoming nucleophile attacks the carbon atom bearing the leaving group. The geometry of the aromatic ring dictates that this attack occurs from a position perpendicular to the plane of the ring, leading to the formation of a Meisenheimer complex intermediate. The stereochemistry of any existing chiral centers on the substituents can influence the approach of the nucleophile and potentially lead to diastereomeric products. However, for the synthesis of the target compound, this is not a direct concern.

Catalytic Approaches in Multistep Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the multistep synthesis of this compound, catalytic methods could be employed in various steps.

For the formation of the ether linkage, phase-transfer catalysts are often used in Williamson ether synthesis to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide. researchgate.net Catalysts such as quaternary ammonium (B1175870) salts can shuttle the phenoxide ion into the organic phase, thereby increasing the reaction rate.

In the introduction of the nitro group, while traditional nitration is often carried out with a mixture of nitric and sulfuric acids, catalytic methods are being developed to improve the selectivity and reduce the environmental impact of these reactions.

Furthermore, catalytic reduction of the nitro group, if required for subsequent transformations, can be achieved with high selectivity using various metal catalysts. While not directly part of the synthesis of the target compound, this highlights the importance of catalytic methods in the broader chemistry of nitroaromatics.

Reaction Mechanisms and Reactivity Profiles of 1 Fluoro 3 Isopropoxy 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com In the case of 1-Fluoro-3-isopropoxy-2-nitrobenzene, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org Aromaticity is temporarily lost in this step. youtube.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the final substitution product. libretexts.orgyoutube.com

Influence of the Nitro Group as an Activating Electron-Withdrawing Group

The presence and position of electron-withdrawing groups are critical to the feasibility of SNAr reactions. numberanalytics.com The nitro group (–NO₂) is a powerful activating group due to its ability to stabilize the negatively charged Meisenheimer intermediate through resonance and induction. youtube.comstackexchange.com

In this compound, the nitro group is located at the ortho position relative to the fluorine leaving group. This placement is highly effective for activation because it allows for direct delocalization of the negative charge that develops on the ring during the nucleophilic attack. masterorganicchemistry.comlibretexts.org The resonance structures of the Meisenheimer complex show that the negative charge can be spread onto the oxygen atoms of the ortho-nitro group, significantly stabilizing the intermediate and lowering the activation energy for its formation. libretexts.orgyoutube.com This stabilization is a key factor in making the initial nucleophilic attack the rate-determining step of the reaction. stackexchange.com The strong inductive effect (-I) of the nitro group also contributes to this stabilization by withdrawing electron density from the ring. stackexchange.com

Role of Fluorine as a Leaving Group in SNAr Processes

Contrary to its behavior in aliphatic SN1 and SN2 reactions where it is a poor leaving group, fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.comdoubtnut.com This counterintuitive reactivity, known as the "element effect," shows a leaving group order of F > Cl > Br > I for many SNAr reactions. imperial.ac.uk

Formation and Stability of Meisenheimer Complexes (σ-Adducts)

A Meisenheimer complex, or σ-adduct, is a key reactive intermediate in SNAr reactions. wikipedia.org It is formed when a nucleophile adds to the electron-deficient aromatic ring, breaking the aromaticity and creating a negatively charged cyclohexadienyl anion. libretexts.orgnih.gov For this compound, the attack of a nucleophile at C1 results in a σ-adduct where the negative charge is delocalized across the ring system and, most importantly, onto the ortho-nitro group.

The stability of this complex is paramount to the reaction's progress. The primary stabilizing factor is the electron-withdrawing nitro group, which can accommodate the negative charge through resonance. The isopropoxy group, located meta to the site of attack, has a less pronounced electronic effect on the stability of this specific intermediate. While it is an electron-donating group by resonance (+M) and weakly electron-withdrawing by induction (-I), its meta position prevents direct resonance interaction with the anionic center. The stability of these intermediates makes them observable and, in some cases, isolable species. wikipedia.orgnih.gov

Regioselectivity and Positional Effects in Nucleophilic Attack

The substitution pattern on the benzene (B151609) ring strictly controls the regioselectivity of nucleophilic attack. In this compound, the nucleophile will preferentially attack the carbon atom bonded to the fluorine (C1). This is due to two main factors:

Activation: The C1 position is activated by the powerful electron-withdrawing nitro group at the adjacent C2 (ortho) position. This activation makes the C1 carbon the most electrophilic center in the ring. stackexchange.com

Leaving Group: Fluorine is the designated leaving group, and the SNAr mechanism proceeds via substitution at the carbon bearing this group.

Attack at other positions is electronically disfavored. For instance, attack at a hydrogen-bearing carbon would lead to a less stable intermediate, as the crucial stabilization by the ortho-nitro group would be less effective, and there would be no good leaving group to be eliminated in a subsequent step. The isopropoxy group at C3 is generally not a viable leaving group under typical SNAr conditions. Therefore, the reaction is highly regioselective for the displacement of the fluorine atom.

Kinetic Studies of SNAr Reactions

Kinetic studies of SNAr reactions provide insight into the reaction mechanism, particularly the rate-determining step. For reactions involving activated fluoroarenes, the reaction typically follows second-order kinetics, being first-order in both the aromatic substrate and the nucleophile. researchgate.net

The rate law is generally expressed as: Rate = k[Aryl-F][Nucleophile]

SubstrateNucleophileSolventRate Constant (k)Rate-Limiting Step
2,4-DinitrofluorobenzenePiperidineAcetonitrile (B52724)Near Zero F KIE (0.9982)Nucleophile Addition
2,4-DinitrofluorobenzenePiperidineTetrahydrofuran (B95107) (THF)Significant F KIE (1.0262)Leaving Group Departure
Data adapted from studies on 2,4-dinitrofluorobenzene, illustrating how solvent can influence the rate-limiting step as determined by Fluorine Kinetic Isotope Effects (F KIEs). acs.orgacs.org

Differentiation Between SNAr-X (Halogen Displacement) and SNAr-H (Hydrogen Displacement) Mechanisms

While the displacement of a halogen (SNAr-X) is the most common pathway for activated aryl halides, nucleophilic substitution of hydrogen (SNAr-H or VNS) can be a competing process under certain conditions. researchgate.net The SNAr-H mechanism involves the formation of a σH-adduct, where the nucleophile adds to a carbon atom bearing a hydrogen. This is often followed by an oxidation step to remove a hydride equivalent and restore aromaticity.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution is a foundational reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. chemrxiv.org The potential for this compound to undergo EAS is determined by the cumulative activating or deactivating nature of its substituents and their directing effects.

The position of an incoming electrophile on the benzene ring is controlled by the directing effects of the substituents already present. lumenlearning.com Activating groups, which donate electron density to the ring, generally direct new substituents to the ortho and para positions. libretexts.org Conversely, most deactivating groups, which withdraw electron density, direct incoming groups to the meta position. pressbooks.pub

The individual effects of the substituents on this compound are as follows:

Isopropoxy Group (-OCH(CH₃)₂): Similar to other alkoxy groups, the isopropoxy group is a strong activating group. The oxygen atom's lone pairs strongly donate electron density to the ring via resonance (+R effect), which outweighs its inductive electron withdrawal (-I effect). This donation significantly increases the electron density at the ortho and para positions, making the isopropoxy group a powerful ortho, para-director. libretexts.orgpressbooks.pub

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups. It powerfully withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects. youtube.comquora.com This withdrawal is most pronounced at the ortho and para positions, leaving the meta positions as the least electron-deficient sites for electrophilic attack. Consequently, the nitro group is a strong meta-director. youtube.com

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-F (Fluoro)Strong -I (Withdrawing)Weak +R (Donating)Deactivatingortho, para
-O-iPr (Isopropoxy)Weak -I (Withdrawing)Strong +R (Donating)Activatingortho, para
-NO₂ (Nitro)Strong -I (Withdrawing)Strong -R (Withdrawing)Strongly Deactivatingmeta

When these groups are combined on the this compound ring, the regiochemical outcome of an EAS reaction is determined by a consensus of their directing effects, with the most powerful activating group typically dominating. masterorganicchemistry.comreddit.com The available positions for substitution are C4, C5, and C6.

Isopropoxy group (at C3): Directs ortho (to C2 and C4) and para (to C6).

Fluoro group (at C1): Directs ortho (to C2 and C6) and para (to C4).

Nitro group (at C2): Directs meta (to C4 and C6).

Analysis of these combined effects reveals a strong reinforcement:

Position C4: Favored by all three groups (ortho to isopropoxy, para to fluoro, meta to nitro).

Position C6: Favored by all three groups (para to isopropoxy, ortho to fluoro, meta to nitro).

Position C5: Not favored by any of the primary directing effects.

Therefore, electrophilic attack is overwhelmingly directed to positions C4 and C6. The isopropoxy group, being the most potent activating substituent, exerts the primary control. masterorganicchemistry.com A mixture of products substituted at C4 and C6 would be expected, with the precise ratio potentially influenced by steric hindrance from the bulky isopropoxy group, which might slightly disfavor the adjacent C4 position.

In this compound, the ring contains two deactivating groups (fluoro and nitro) and one activating group (isopropoxy). The nitro group is an exceptionally strong deactivator, reducing the reactivity of a benzene ring by a factor of more than 10 million in nitration reactions. uomustansiriyah.edu.iqlibretexts.org The fluoro group is also deactivating, albeit less so. pressbooks.pub Although the isopropoxy group is a strong activator, its effect is insufficient to overcome the powerful electron-withdrawing nature of two deactivating groups, particularly the nitro group. The net result is that the aromatic ring of this compound is significantly deactivated towards electrophilic attack compared to benzene. Consequently, EAS reactions on this substrate would require more forcing conditions (e.g., higher temperatures, stronger catalysts) to proceed at a reasonable rate. msu.edu

Transformations Involving Functional Groups

Beyond reactions involving the aromatic ring itself, the three substituents can undergo their own chemical transformations.

The reduction of an aromatic nitro group to a primary amine (aniline derivative) is a highly efficient and synthetically valuable transformation. nih.gov This reaction is fundamental in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. nih.gov A variety of reducing agents can accomplish this conversion, offering different levels of selectivity and compatibility with other functional groups. acs.orgresearchgate.net

Common methods for the reduction of the nitro group in this compound to yield 3-fluoro-1-isopropoxy-2-aminobenzene would include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. It is often considered a "clean" method as the only byproduct is water.

Dissolving Metal Reductions: These classic methods use a metal in the presence of a strong acid. They are robust and widely used, though they are not as atom-economical as catalytic hydrogenation.

MethodReagent(s)Typical ConditionsNotes
Catalytic HydrogenationH₂ with Pd/C, PtO₂, or Raney NiPressurized H₂ atmosphere, solvent (e.g., ethanol, ethyl acetate)High efficiency and clean workup. Can sometimes reduce other functional groups.
Metal/Acid ReductionFe / HClReflux in aqueous acidInexpensive and effective. Often used in industrial processes.
Metal/Acid ReductionSn / HClAqueous acidA classic laboratory method.
Metal/Acid ReductionZn / HClAqueous acidAnother common metal-acid system.
Transfer HydrogenationAmmonium (B1175870) formate (B1220265) (HCO₂NH₄) with Pd/CReflux in methanol (B129727)Avoids the need for pressurized hydrogen gas.

Aryl alkyl ethers are generally stable but can be cleaved under vigorous conditions, typically involving strong acids. masterorganicchemistry.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by a halide ion. unizin.org

For an aryl alkyl ether like this compound, the cleavage reaction exclusively breaks the alkyl-oxygen bond, not the aryl-oxygen bond. libretexts.orglibretexts.org This is because sp²-hybridized carbons of the aromatic ring are not susceptible to Sₙ1 or Sₙ2 reactions. libretexts.org The cleavage of the secondary isopropyl group can proceed through either an Sₙ1 or Sₙ2 pathway. unizin.org

Treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would yield 1-fluoro-3-hydroxy-2-nitrobenzene (a phenol) and the corresponding isopropyl halide (2-bromopropane or 2-iodopropane). libretexts.org Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers. organic-chemistry.org

Reaction: this compound + HBr → 1-Fluoro-3-hydroxy-2-nitrobenzene + 2-Bromopropane (B125204)

The nitroaromatic scaffold can participate in radical reactions, although these pathways are less common than its ionic chemistry. The strong electron-withdrawing nature of the nitro group facilitates the acceptance of a single electron to form a nitro radical-anion (ArNO₂•⁻). mdpi.com These radical-anions are key intermediates in the metabolic reduction of nitroaromatic compounds but are often unreactive as radical species themselves and typically undergo further reduction. nih.gov

Another potential pathway is homolytic aromatic substitution (HAS), where a free radical attacks the aromatic ring. researchgate.net Studies on the reaction of aryl radicals with nitrobenzene (B124822) have shown that substitution is possible, yielding biphenyl (B1667301) derivatives. rsc.orgrsc.org While specific studies on this compound are scarce, it is plausible that it could undergo attack by highly reactive radical species. In some cases, radical reactions can also lead to the displacement of the nitro group itself. acs.org

Photochemical Reactivity of Nitrobenzene Systems

The photochemical behavior of nitroaromatic compounds, including systems analogous to this compound, is a well-documented area of study. The nitro group plays a crucial role in the electronic structure and reactivity of these molecules in their excited states. chemrxiv.org Upon absorption of ultraviolet (UV) radiation, nitrobenzene and its derivatives are promoted to an electronically excited state. The subsequent relaxation and chemical transformations are governed by the nature of this excited state and the surrounding molecular environment.

The photochemistry of nitroaromatics is largely dictated by the reactivity of the nitro group in the excited state. tandfonline.com Photoexcitation, typically to the S1 or higher singlet states, is often followed by efficient intersystem crossing to a triplet state (T1). nih.gov This triplet state, often described as having biradical character (n,π*), is responsible for many of the observed photochemical reactions. tandfonline.com

One of the most common photochemical reactions of nitroaromatic compounds is intermolecular hydrogen abstraction. tandfonline.com In the presence of a suitable hydrogen-donating solvent or substrate, the excited nitro group can abstract a hydrogen atom, leading to the formation of a nitroso compound and a radical derived from the hydrogen donor. Subsequent reactions can lead to the formation of aniline (B41778) derivatives. tandfonline.com

The nature of the solvent can significantly influence the photodegradation rates and reaction pathways of nitroaromatic compounds. researchgate.net For instance, the degradation of some nitro-polycyclic aromatic hydrocarbons was found to follow different kinetic orders (first-order, second-order, or self-catalysis) depending on the solvent. researchgate.net The polarity and hydrogen-donating ability of the solvent are key factors in determining the reaction mechanism.

Substituents on the aromatic ring also play a critical role in modulating the photochemical reactivity. The electronic properties of the substituents can affect the energy levels of the excited states and the efficiency of intersystem crossing. acs.org While specific data for this compound is not available, the presence of an electron-donating isopropoxy group and an electron-withdrawing fluoro group would be expected to influence the electron distribution in the aromatic ring and, consequently, its photochemical behavior.

In the presence of other reactants, such as thiols, photoexcited nitrobenzenes can undergo novel reactions. For example, the photoirradiation of nitrobenzene derivatives with alkyl thiols has been shown to produce sulfonamides. tandfonline.com The proposed mechanism involves the photo-excited nitrobenzene biradical abstracting a hydrogen atom from the thiol, followed by coupling and oxygen transfer. tandfonline.comtandfonline.com

The table below summarizes some of the general photochemical reactions observed for nitrobenzene systems.

Reaction Type Reactant(s) Major Product(s) Key Mechanistic Feature
Hydrogen AbstractionNitroaromatic, Hydrogen-donating solvent (e.g., isopropanol)Aniline derivativesExcited state nitro group acts as a biradical. tandfonline.com
Reaction with ThiolsNitroaromatic, Alkyl thiolSulfonamidesHydrogen abstraction from thiol followed by radical coupling and oxygen transfer. tandfonline.comtandfonline.com
PhotonitrationAromatic compound, Nitrate/Nitrite (B80452) ionsNitroaromatic compoundsFormation of •NO2 radicals from photolysis of nitrate/nitrite. nih.gov
Fluorescence QuenchingNitroaromatic, Fluorophore-Photoinduced electron transfer (PET) from the fluorophore to the electron-accepting nitroaromatic compound. mdpi.com

It is important to note that the specific photochemical pathways and product distributions for this compound would require empirical investigation. However, the established principles of nitroaromatic photochemistry provide a strong framework for predicting its likely reactivity.

Computational and Theoretical Chemistry of 1 Fluoro 3 Isopropoxy 2 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations provide deep insights into the electronic structure and energy of molecules, which are crucial for understanding their chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

In the absence of specific studies on 1-fluoro-3-isopropoxy-2-nitrobenzene, it is worth noting that for analogous aromatic compounds, computational chemistry is a powerful tool to map out reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the most likely mechanism for a given reaction. These calculations are instrumental in understanding nucleophilic aromatic substitution, a common reaction for nitroaromatic compounds.

Prediction of Reaction Rates and Selectivity

Building upon the elucidation of reaction mechanisms, transition state theory combined with quantum chemical calculations can be used to predict the rates of chemical reactions. The energy barrier of the rate-determining step, as calculated computationally, is directly related to the reaction rate. Furthermore, by comparing the energy barriers for different possible reaction pathways, the selectivity of a reaction (i.e., the preferential formation of one product over another) can be predicted.

Analysis of Potential Energy Surfaces

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping out the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the pathways connecting them. For a flexible molecule like this compound, which has a rotatable isopropoxy group, analyzing the PES would reveal the most stable conformations and the energy barriers for conformational changes.

Molecular Orbital Theory and Electronic Structure

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding their electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

A hypothetical HOMO-LUMO analysis for this compound would likely show a significant localization of the LUMO on the nitrobenzene (B124822) ring, particularly at the positions ortho and para to the nitro group, which are activated towards nucleophilic attack.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule can be visualized using electrostatic potential (ESP) maps. These maps show regions of negative potential (electron-rich) and positive potential (electron-poor). For this compound, an ESP map would be expected to show a large negative potential around the oxygen atoms of the nitro group, reflecting their high electronegativity. The aromatic ring would exhibit a more complex pattern due to the competing electronic effects of the fluoro, isopropoxy, and nitro substituents. Such maps are invaluable for predicting how the molecule will interact with other molecules, for instance, in guiding the approach of a nucleophile or an electrophile.

Role As a Building Block in Complex Organic Synthesis

Strategic Precursor for Advanced Aromatic Systems

There are no available research findings detailing the use of 1-Fluoro-3-isopropoxy-2-nitrobenzene as a strategic precursor for the synthesis of advanced aromatic systems.

Utility in the Design and Construction of Multi-Functionalized Molecules

No documented studies or examples were found that illustrate the utility of this compound in the design and construction of multi-functionalized molecules.

Integration into Convergent and Divergent Synthetic Pathways

There is no information available in the surveyed literature regarding the integration of this compound into either convergent or divergent synthetic pathways.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopy provides a detailed view of the molecular architecture of 1-Fluoro-3-isopropoxy-2-nitrobenzene by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons and the isopropoxy group protons. The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atom. The isopropoxy group will present as a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is anticipated to show nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropoxy group. The carbon atom directly bonded to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the fluoro, nitro, and isopropoxy substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and crucial technique for characterization. The spectrum is expected to display a single resonance for the fluorine atom. The precise chemical shift provides information about its electronic environment, while its multiplicity (coupling pattern) would confirm its proximity to adjacent aromatic protons.

The following table summarizes the predicted NMR spectral data for this compound based on established chemical shift ranges and coupling constants for similar structural motifs.

Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H~ 7.2 - 7.8Multiplet (m)JH-H, JH-FAromatic Protons (3H)
¹H~ 4.6 - 4.8Septet (sept)JH-H ≈ 6-7Isopropoxy CH (1H)
¹H~ 1.3 - 1.5Doublet (d)JH-H ≈ 6-7Isopropoxy CH₃ (6H)
¹³C~ 160 - 164Doublet (d)¹JC-F ≈ 245-255C-F
¹³C~ 148 - 152Singlet (s)-C-NO₂
¹³C~ 145 - 149Singlet (s)-C-O
¹³C~ 110 - 135Multiplets (m)JC-F, JC-HAromatic CH (3C)
¹³C~ 72 - 75Singlet (s)-Isopropoxy CH
¹³C~ 21 - 23Singlet (s)-Isopropoxy CH₃
¹⁹F~ -110 to -125Multiplet (m)JF-HAr-F

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of the molecule's functional groups. These techniques are complementary and provide a characteristic fingerprint of the compound.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and is excellent for identifying key functional groups. bldpharm.com The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-O stretching of the nitro group, the C-F stretch, the C-O-C stretching of the ether linkage, and aromatic and aliphatic C-H stretches.

FT-Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. bldpharm.com It is particularly useful for observing the vibrations of the benzene (B151609) ring and the symmetric stretch of the nitro group, which may be weak in the IR spectrum.

The table below outlines the expected characteristic vibrational frequencies for the key functional groups within the molecule.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Nitro (NO₂)Asymmetric Stretch1500 - 1570FT-IR (Strong)
Nitro (NO₂)Symmetric Stretch1300 - 1370FT-IR (Strong), FT-Raman
Aromatic C-FC-F Stretch1100 - 1300FT-IR (Strong)
Ether (C-O-C)Asymmetric Stretch1200 - 1280FT-IR (Strong)
Aromatic RingC=C Stretches1450 - 1600FT-IR, FT-Raman
Aromatic C-HC-H Stretch3000 - 3100FT-IR, FT-Raman
Aliphatic C-HC-H Stretch2850 - 3000FT-IR, FT-Raman

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₉H₁₀FNO₃), the nominal molecular weight is 199 g/mol .

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, confirming the elemental composition. Electron Ionization (EI) is a common method that leads to predictable fragmentation of the molecule. The analysis of these fragmentation patterns helps to confirm the arrangement of the substituents. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group or its components.

Expected fragmentation for this compound would include:

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da).

Loss from the isopropoxy group: Cleavage of the ether side chain could result in the loss of an isopropyl radical (43 Da) or a propene molecule (42 Da) via rearrangement.

Loss of NO: Subsequent fragmentation can involve the loss of nitric oxide (30 Da) from the molecular ion.

Predicted Mass Spectrometry Fragments for this compound (EI)

m/z (Predicted)Lost FragmentIon Structure (Proposed)
199-[C₉H₁₀FNO₃]⁺ (Molecular Ion)
153NO₂[C₉H₁₀FO]⁺
157C₃H₆ (propene)[C₆H₄FNO₂]⁺
111NO₂, C₃H₆[C₆H₄F]⁺
95NO₂, C₃H₆, O[C₆H₄F]⁺
75NO₂, C₃H₆, HF[C₆H₃]⁺

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column (e.g., a non-polar 5% phenylmethylpolysiloxane column). sfasu.edu The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific conditions. As the compound elutes from the column, it is immediately ionized and analyzed by the mass spectrometer. This provides a mass spectrum for the peak at that retention time, allowing for positive identification by matching the spectrum to known fragmentation patterns. This method is highly effective for identifying isomeric impurities and other volatile byproducts in a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity determination. nih.gov

A typical RP-HPLC setup would involve a stationary phase consisting of a non-polar material, such as octadecylsilane (B103800) (C18), packed into a column. The mobile phase would be a polar solvent mixture, commonly acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com By adjusting the ratio of these solvents (either isocratically or through a gradient), components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is often accomplished using an ultraviolet (UV) detector, as the nitroaromatic chromophore absorbs UV light strongly at specific wavelengths (e.g., ~270 nm). nih.gov The area of the peak corresponding to the compound in the resulting chromatogram is proportional to its concentration, allowing for precise quantitative analysis of purity. HPLC is especially adept at separating positional isomers, which can be a significant challenge in synthetic chemistry. nacalai.com

Kinetic Isotope Effects (KIE) Studies for Mechanistic Investigations

Kinetic Isotope Effect studies are a sophisticated tool utilized to probe the rate-determining steps of chemical reactions and to elucidate the transition state structures. This technique relies on the principle that molecules containing heavier isotopes will react more slowly than their counterparts with lighter isotopes, due to the difference in zero-point vibrational energies of the chemical bonds. The magnitude of the KIE can provide invaluable information about which bonds are broken or formed during the slowest step of a reaction.

While no specific KIE studies have been published for this compound, one could envision their application in understanding its reactivity. For instance, in a nucleophilic aromatic substitution reaction where the fluorine atom is displaced, a primary KIE would not be expected for isotopic substitution at the fluorine atom itself, as the C-F bond breaking is typically not the rate-determining step. However, secondary KIEs could be observed by isotopic labeling of the carbon atoms in the benzene ring or the isopropoxy group.

Hypothetical Research Findings:

In a hypothetical study, the reaction of this compound with a nucleophile could be investigated. By synthesizing isotopically labeled versions of the compound, such as with ¹³C at the carbon bearing the fluorine, one could measure the reaction rates and compare them to the unlabeled compound.

IsotopologueHypothetical Rate Constant (k)Hypothetical KIE (k_light / k_heavy)Mechanistic Implication
¹²C-1-Fluoro-3-isopropoxy-2-nitrobenzenek_¹²C1.00 (Reference)-
¹³C-1-Fluoro-3-isopropoxy-2-nitrobenzenek_¹³C> 1.00Change in hybridization at C-1 in the rate-determining step
Deuterated Isopropoxy Groupk_D~ 1.00Isopropoxy group not involved in the rate-determining step

This table is purely illustrative and does not represent experimental data.

A KIE greater than 1.00 for the ¹³C-labeled compound would suggest that the C-F bond is being significantly altered in the transition state of the rate-determining step. Conversely, a KIE of approximately 1.00 for the deuterated isopropoxy group would indicate that this part of the molecule is not critically involved in the slowest step of the reaction.

Crystallographic Analysis (if single crystals are obtained)

As of the current scientific literature, a crystal structure for this compound has not been reported. The ability to obtain suitable single crystals is often a challenging and unpredictable aspect of chemical research, depending on factors such as purity, solvent, and crystallization conditions.

Hypothetical Crystallographic Data:

Should single crystals of this compound be obtained in the future, the resulting crystallographic data would provide a wealth of structural information. This data would be deposited in a crystallographic database and would include parameters such as the crystal system, space group, and unit cell dimensions.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.1
Z4
Calculated Density (g/cm³)1.350

This table is purely illustrative and does not represent experimental data.

From the solved crystal structure, one could precisely measure key intramolecular distances and angles. For example, the C-F, C-N, and C-O bond lengths could be determined with high precision. Furthermore, the dihedral angle between the nitro group and the benzene ring, as well as the conformation of the isopropoxy group, would be revealed. This structural information is crucial for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity.

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes is paramount. Future research will likely focus on moving beyond traditional methods to more sophisticated catalytic systems.

Advanced Catalytic Approaches: Research into novel catalysts could significantly improve the synthesis of 1-Fluoro-3-isopropoxy-2-nitrobenzene. This includes the exploration of palladium, copper, or nickel-based catalysts for cross-coupling reactions to introduce the isopropoxy group. The use of well-defined ligand scaffolds could offer greater control over regioselectivity and reaction efficiency. Phase-transfer catalysis also presents an opportunity for facilitating nucleophilic aromatic substitution reactions under milder conditions. google.com

C-H Activation Strategies: Direct C-H functionalization represents a highly atom-economical approach. Future studies could investigate the feasibility of introducing the isopropoxy or nitro groups onto a fluorinated aromatic precursor through regioselective C-H activation, thereby reducing the number of synthetic steps and minimizing pre-functionalization.

Flow Chemistry Synthesis: Continuous flow processes offer enhanced control over reaction parameters, improved safety for handling hazardous reagents like nitric acid, and potential for facile scaling. rsc.org Developing a continuous flow synthesis for this compound could lead to higher yields and purity.

Table 1: Potential Catalytic Systems for Investigation

Catalyst Type Potential Reaction Advantages
Palladium-based catalysts Buchwald-Hartwig amination (analogue) High efficiency, broad substrate scope
Copper-based catalysts Ullmann condensation Lower cost than palladium
Phase-transfer catalysts Nucleophilic aromatic substitution Milder reaction conditions, simple workup
Organocatalysts Asymmetric synthesis Metal-free, environmentally benign

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact. mdpi.comjddhs.com

Benign Solvents and Reaction Media: Future work should focus on replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems. Solvent-free reaction conditions, where feasible, would be an ideal goal. jddhs.com

Energy-Efficient Methodologies: The application of microwave irradiation or mechanochemistry could significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov These techniques often lead to improved yields and cleaner reaction profiles.

Biocatalysis: The use of enzymes (biocatalysis) for specific transformations, such as selective nitration or etherification, represents a promising green approach. nih.gov Engineering enzymes with specificity for the desired substrate could provide a highly efficient and environmentally friendly synthetic route.

Table 2: Comparison of Green Synthesis Methodologies

Methodology Principle of Green Chemistry Potential Benefits for Synthesis
Microwave-assisted synthesis Energy efficiency Reduced reaction times, higher yields
Mechanochemistry Use of safer solvents/reagents Solvent-free conditions, reduced waste
Biocatalysis Use of renewable feedstocks/catalysis High selectivity, mild reaction conditions
Flow chemistry Safer chemistry for accident prevention Improved safety, better process control

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry is a powerful tool for understanding and predicting chemical behavior, thereby guiding experimental design.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure of this compound. This can provide insights into its reactivity, predict the most likely sites for further functionalization, and elucidate reaction mechanisms for its synthesis. prensipjournals.comresearchgate.net

Predictive Reaction Modeling: Advanced computational models can simulate potential synthetic pathways and predict their outcomes, including yields and side products. This in silico screening can help prioritize the most promising experimental conditions, saving time and resources.

Catalyst Design: Computational modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for the synthesis of this compound. By understanding the catalyst-substrate interactions at a molecular level, more effective catalytic systems can be developed.

Integration with High-Throughput Experimentation and Automation in Organic Synthesis

The integration of automation and high-throughput techniques can accelerate the discovery and optimization of synthetic routes.

Automated Reaction Screening: Robotic platforms can be used to perform a large number of experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. This allows for the efficient identification of optimal parameters for the synthesis of this compound.

Real-time Reaction Analysis: The integration of in-line analytical techniques, such as spectroscopy, with automated synthesis systems allows for real-time monitoring of reaction progress. This data can be used to build kinetic models and further optimize reaction conditions.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on data from high-throughput experiments to predict the outcomes of new reactions and suggest optimal conditions. This data-driven approach can significantly accelerate the development of robust and efficient synthetic processes.

Investigation of Emerging Reaction Classes and Unconventional Activation Methods

The field of organic synthesis is constantly evolving, with new reaction classes and activation methods offering novel synthetic possibilities.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. Its application to the synthesis or functionalization of this compound could enable new reaction pathways under mild conditions.

Electrosynthesis: Electrochemical methods offer a green and often highly selective way to perform redox reactions. The electrochemical synthesis of this compound or its derivatives could provide an alternative to traditional reagent-based methods.

Bio-inspired Synthesis: Mimicking enzymatic strategies in the laboratory, for instance through the use of supramolecular catalysts or biomimetic systems, could lead to highly selective and efficient syntheses. The in vitro assembly of novel synthetic pathways for biohalogenation is an area of growing interest. dtu.dk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-fluoro-3-isopropoxy-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration and alkoxylation steps. For example, nitration of fluorobenzene derivatives followed by isopropoxy substitution requires precise control of temperature (e.g., 0–6°C for nitro-group stabilization, as seen in analogous compounds ). Solvent choice (e.g., dichloromethane or benzene) and stoichiometric ratios of nitrating agents (HNO₃/H₂SO₄) directly impact regioselectivity and yield. Computational tools like PubChem’s reaction databases can predict feasible pathways .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using substituent effects; the nitro group deshields adjacent protons, while the isopropoxy group shows a triplet split (~1.2 ppm for CH₃ and a multiplet at ~4.5 ppm for OCH).
  • IR Spectroscopy : Look for asymmetric NO₂ stretching (~1520 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹). Compare with structurally similar compounds like 3-fluoro-5-nitrobenzaldehyde (C7H4FNO3, CAS 108159-96-2) for validation .
  • Mass Spectrometry : Molecular ion [M]⁺ should align with the molecular formula C₉H₉FNO₃ (calculated m/z ≈ 198.06).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for nitro-fluoroaromatic compounds?

  • Methodological Answer :

  • Step 1 : Cross-validate data across multiple sources (e.g., PubChem, DSSTox) to identify outliers .
  • Step 2 : Replicate synthesis under controlled conditions (e.g., anhydrous environment, inert gas) to minimize side reactions.
  • Step 3 : Use high-resolution techniques like 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, conflicting NOE correlations in 1-fluoro-2-nitrobenzene derivatives were resolved by HMBC coupling constants .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for nitro-fluoroaromatic systems?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites. For example, meta-directing effects of the nitro group can be counteracted by steric hindrance from bulky substituents like isopropoxy .
  • Experimental Design : Introduce directing groups (e.g., –OH in 3-fluoro-2-hydroxybenzaldehyde) to steer nitration to specific positions. Temperature gradients (e.g., –10°C to RT) can further modulate selectivity .

Q. How do solvent polarity and proticity affect the stability of this compound during storage?

  • Methodological Answer :

  • Stability Testing : Monitor degradation via HPLC under varying conditions. Non-polar solvents (e.g., hexane) reduce nitro-group hydrolysis, while protic solvents (e.g., ethanol) accelerate decomposition. Data from 1-fluoro-2-nitrobenzene (WGK 3, hazardous decomposition products) suggest storage at 0–6°C in amber vials .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar nitro-fluoroaromatics?

  • Methodological Answer :

  • Cause 1 : Impurities from incomplete purification (e.g., residual nitrating agents). Use column chromatography with silica gel and validate purity via GC-MS (>97% by area) .
  • Cause 2 : Polymorphism. Perform differential scanning calorimetry (DSC) to detect multiple crystalline phases, as observed in 2-fluoro-3-nitrobenzoic acid derivatives .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to experimental design for this compound?

  • Example Application :

  • Feasible : Prioritize reactions with commercially available precursors (e.g., 3-fluorophenol derivatives, CAS 363-52-0) .
  • Novel : Explore understudied applications, such as its role as a precursor for fluorinated agrochemicals or photoactive materials .

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1-Fluoro-3-isopropoxy-2-nitrobenzene
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1-Fluoro-3-isopropoxy-2-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.